molecular formula C18H23N3 B1289532 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine CAS No. 422517-70-2

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

Cat. No. B1289532
CAS RN: 422517-70-2
M. Wt: 281.4 g/mol
InChI Key: NQGOTIAYUKPHTA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound that is part of a broader class of benzylpiperazine derivatives. These compounds have been extensively studied due to their potential biological activities and applications in medicinal chemistry. The benzylpiperazine moiety is a common structural feature in molecules that interact with various biological targets, including receptors and enzymes, which makes derivatives like this compound of significant interest in drug discovery and development .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives often involves the addition of benzylamine to various substrates. For instance, the addition of benzylamine to 4-chloro-β-nitrostyrene leads to the formation of 1-phenylethylene-1,2-diamines, which can be further processed to yield substituted phenylpiperazines . Another approach includes the reductive amination of intermediates with different substituted aromatic aldehydes, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . These methods highlight the versatility and adaptability of synthetic routes to obtain benzylpiperazine derivatives.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring attached to a benzyl group. The structural characterization of these compounds is typically achieved using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The molecular structure is crucial for the interaction of these compounds with biological targets, as it determines the nature and strength of these interactions.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including cyclization, reductive amination, and coupling reactions, to yield a diverse array of compounds with potential biological activities . The reactivity of the piperazine ring and the benzyl group allows for the introduction of various substituents, which can significantly alter the pharmacological profile of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the benzyl group. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The optimization of these properties is crucial for the development of benzylpiperazine derivatives as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Properties

A study by Gevorgyan et al. (2017) detailed the synthesis and biological evaluation of derivatives showing anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting the compound's potential in pain management and inflammation treatment (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).

Neurological Disorders

Compounds with the N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine moieties, including variations of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, have been explored for their potential in treating Alzheimer's disease through their activity as selective butyrylcholinesterase inhibitors. Bajda et al. (2018) found significant activity in this context, which supports the exploration of these compounds as therapeutic options for neurodegenerative diseases (Bajda, Łątka, Hebda, Jończyk, & Malawska, 2018).

Antimicrobial Activity

A study conducted by Mandala et al. (2013) synthesized novel derivatives and evaluated their antimicrobial activity, demonstrating significant antibacterial and antifungal properties. This suggests a potential application of these compounds in combating infectious diseases (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Antitubercular Activity

The search for new scaffolds with antitubercular activity identified compounds derived from benzylpiperazine as potent antimicrobial agents against Mycobacterium tuberculosis, highlighting the potential for these compounds to contribute to tuberculosis treatment strategies (Bogatcheva, Hanrahan, Nikonenko, Samala, Chen, Gearhart, Barbosa, Einck, Nacy, & Protopopova, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word 'Warning’ . The hazard statements associated with it are H319 , H302, H315, H332, and H335 . The precautionary statements are P305 + P351 + P338 , P261, and P280 .

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOTIAYUKPHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592441
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

422517-70-2
Record name 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422517-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to Example Id by catalytic hydrogenation of 1.3 g (4.2 mmol) of 4-(4-benzylpiperazinomethyl)-nitrobenzene over palladium/charcoal.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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